molecular formula C10H14ClN B1435577 3-ethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1803609-36-0

3-ethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1435577
CAS No.: 1803609-36-0
M. Wt: 183.68 g/mol
InChI Key: PIHNEMZHGRPKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2,3-dihydro-1H-indole hydrochloride is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Ethyl-2,3-dihydro-1H-indole hydrochloride, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules and has been found to bind with high affinity to these targets . This makes this compound a valuable compound for treatment development .

Mode of Action

The interaction of this compound with its targets leads to a variety of biological activities. Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific mode of action of this compound depends on the specific target it interacts with.

Biochemical Pathways

This compound, as an indole derivative, can affect various biochemical pathways. Indole derivatives are known to have diverse biological activities and have immense potential for therapeutic applications . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential biological activities, it could have a range of effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

3-ethyl-2,3-dihydro-1H-indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This inhibition can lead to reduced inflammation and potential therapeutic benefits. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and preventing the progression of certain biochemical reactions . Additionally, it may activate or inhibit various signaling pathways by interacting with key proteins involved in these pathways . These interactions can lead to changes in gene expression, ultimately affecting cellular function and response to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, potentially contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels within cells . Additionally, it may affect the production and degradation of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, contributing to its potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-8-7-11-10-6-4-3-5-9(8)10;/h3-6,8,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHNEMZHGRPKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 3
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 4
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 5
3-ethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 6
3-ethyl-2,3-dihydro-1H-indole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.